molecular formula C10H7N3S B10844649 5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine

5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine

Katalognummer B10844649
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: ILVDLPMGOZQXLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides and certain vitamins. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine typically involves the coupling of a thiazole derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses a palladium catalyst to form the carbon-carbon bond between the thiazole and pyrimidine rings . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents such as bromine or iodine can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is unique due to its combination of a thiazole and pyrimidine ring, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Eigenschaften

Molekularformel

C10H7N3S

Molekulargewicht

201.25 g/mol

IUPAC-Name

2-methyl-4-(2-pyrimidin-5-ylethynyl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-8-13-10(6-14-8)3-2-9-4-11-7-12-5-9/h4-7H,1H3

InChI-Schlüssel

ILVDLPMGOZQXLY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)C#CC2=CN=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.